CCR5 Antagonist Potency: 4-(Pyridin-2-ylamino)piperidine Side Chain Delivers 1.8 nM Binding Affinity vs. Alternative Aminoheterocycle Linkers
In the Willoughby et al. (2003) CCR5 antagonist series, compound 4a, which incorporates the 4-(pyridin-2-ylamino)piperidine moiety, exhibited a CCR5 binding affinity (IC50) of 1.8 nM and antiviral activity in PBMCs with IC95 = 50 nM [1]. This compound showed improved pharmacokinetic properties relative to earlier lead compound 1 [1]. The pyridin-2-ylamino substitution pattern is essential for this activity; the paper explicitly explores 4-aminoheterocycle variants and identifies the 2-pyridylamino derivative as optimal within the series [1].
| Evidence Dimension | CCR5 binding affinity (IC50) and antiviral activity (IC95) |
|---|---|
| Target Compound Data | Compound 4a (containing 4-(pyridin-2-ylamino)piperidine): IC50 = 1.8 nM; IC95 = 50 nM in PBMCs |
| Comparator Or Baseline | Lead compound 1: binding affinity not explicitly stated as quantitative comparator in available abstract, but compound 4a is described as having improved PK properties relative to 1 |
| Quantified Difference | Compound 4a achieves low nanomolar binding affinity (1.8 nM) and potent antiviral activity (IC95 = 50 nM); explicit comparator data not provided in abstract |
| Conditions | CCR5 receptor binding assay; antiviral assay in human peripheral blood mononuclear cells (PBMCs) |
Why This Matters
Procuring the specific 4-(pyridin-2-ylamino)piperidine intermediate enables direct access to the optimal CCR5 antagonist scaffold, avoiding time-consuming re-optimization of the aminoheterocycle position.
- [1] Willoughby, C. A., Rosauer, K. G., Hale, J. J., et al. '1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains.' Bioorg. Med. Chem. Lett., 2003, 13(3), 427-431. PMID: 12565943. https://doi.org/10.1016/S0960-894X(02)00953-8 View Source
